

# Technical Guide: Physical Properties of 3,3-Diethoxypropanenitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3,3-Diethoxypropanenitrile**

Cat. No.: **B144306**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Content:** This document provides a comprehensive overview of the core physical properties of **3,3-Diethoxypropanenitrile** (CAS No. 2032-34-0), a versatile intermediate in organic synthesis. It includes a detailed summary of its physical characteristics, standardized experimental protocols for their determination, and a visualization of a key synthetic pathway.

## Core Physical Properties

**3,3-Diethoxypropanenitrile**, also known as cyanacetaldehyde diethyl acetal, is a key building block in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1]</sup> Its physical state is typically a colorless to pale yellow or brownish liquid with a pungent odor.<sup>[1][2]</sup> A thorough understanding of its physical properties is essential for its effective use in research and development.

## Data Presentation

The quantitative physical properties of **3,3-Diethoxypropanenitrile** are summarized in the table below. Data has been compiled from multiple sources, and where discrepancies exist, the most frequently cited values are presented.

| Property                           | Value                                                                                                 |
|------------------------------------|-------------------------------------------------------------------------------------------------------|
| Molecular Formula                  | C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>                                                        |
| Molecular Weight                   | 143.18 g/mol                                                                                          |
| Appearance                         | Colorless to pale yellow liquid                                                                       |
| Odor                               | Pungent                                                                                               |
| Boiling Point                      | 91-93 °C at 11 mmHg[2][3][4][5] 176-178 °C at 760 mmHg (Standard Pressure)[1] 97 °C at 20 mmHg[6]     |
| Density                            | 0.954 g/mL at 25 °C[2][3][4][5]                                                                       |
| Refractive Index (n <sub>D</sub> ) | 1.415 at 20 °C[2][3][4][5]                                                                            |
| Solubility                         | Soluble in organic solvents (e.g., ethanol, ether)[1][2]. Limited solubility in water (32 g/L)[3][7]. |
| Flash Point                        | 84 °C (183.2 °F) - closed cup[4][7][8]                                                                |
| Vapor Pressure                     | 0.0508 mmHg at 25 °C[3]                                                                               |

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **3,3-Diethoxypropanenitrile**.

### Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is common.

Apparatus:

- Thiele tube
- Thermometer (-10 to 250 °C)
- Small test tube (e.g., Durham tube)

- Capillary tube (sealed at one end)
- Heat-stable mineral oil or silicone oil
- Heating source (e.g., Bunsen burner or hot plate)
- Stand and clamp

Procedure:

- Add a small amount (1-2 mL) of **3,3-Diethoxypropanenitrile** to the small test tube.
- Place the capillary tube into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
- Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.
- Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.<sup>[4]</sup>
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When a continuous and rapid stream of bubbles emerges from the capillary tube, remove the heat source.
- The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.<sup>[8]</sup> This temperature is recorded.
- For accuracy, the procedure should be repeated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

## Determination of Density

Density is the mass per unit volume of a substance. Modern digital density meters provide rapid and accurate measurements based on the oscillating U-tube principle (ASTM D4052).<sup>[2]</sup>

[6][9]

#### Apparatus:

- Digital Density Meter with an oscillating U-tube cell
- Syringe for sample injection
- Thermostatic control for the measurement cell
- Deionized water and a suitable organic solvent (e.g., ethanol) for cleaning

#### Procedure:

- Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).
- Cleaning and Drying: Ensure the U-tube measuring cell is clean and completely dry. Rinse with a suitable solvent followed by dry air.
- Sample Introduction: Set the measurement cell to the desired temperature (e.g., 25 °C). Inject the **3,3-Diethoxypropanenitrile** sample into the cell using a syringe, ensuring no air bubbles are present. The absence of bubbles is critical for an accurate reading.[6]
- Measurement: Allow the sample to thermally equilibrate. The instrument measures the oscillation period of the U-tube, which changes based on the mass (and therefore density) of the sample.
- Data Recording: The instrument automatically calculates and displays the density, typically in g/cm<sup>3</sup> (equivalent to g/mL).[9] Record the density and the measurement temperature.
- Cleaning: After measurement, flush the cell with an appropriate solvent to remove the sample, followed by a final rinse and drying.

## Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer, most

commonly an Abbe refractometer.[5][7]

#### Apparatus:

- Abbe Refractometer
- Monochromatic light source (typically a sodium D-line source,  $\lambda = 589$  nm)
- Constant temperature water bath to circulate water through the refractometer prisms
- Dropper or pipette
- Soft lens tissue and a suitable solvent (e.g., ethanol or acetone)

#### Procedure:

- Setup and Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C). Calibrate the instrument using a standard sample with a known refractive index, such as distilled water ( $n_D$  at 20 °C = 1.3330).[10]
- Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 1-2 drops of **3,3-Diethoxypropanenitrile** onto the surface of the lower measuring prism. Do not touch the prism with the dropper.[10]
- Measurement: Gently close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
- Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.
- Reading: Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.
- Press the switch to illuminate the scale and read the refractive index value directly from the instrument's internal scale.[5]

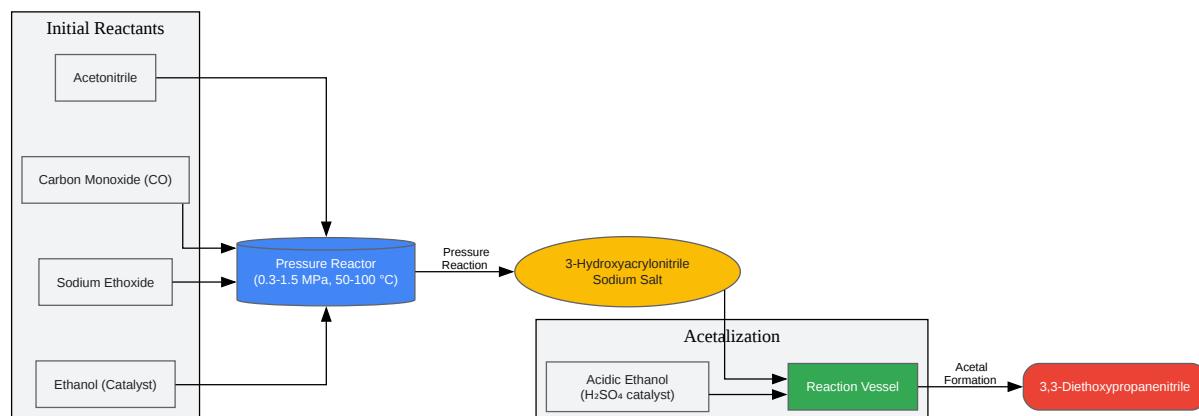
- Cleaning: After the measurement, open the prisms and gently wipe the sample off both prism surfaces using a soft tissue moistened with a suitable solvent.

## Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.

Apparatus:

- Small test tubes
- Graduated pipette or dropper
- Vortex mixer or stirring rod
- Solvents: Deionized water, ethanol, diethyl ether


Procedure (Qualitative):

- Add approximately 0.2 mL (a few drops) of **3,3-Diethoxypropanenitrile** to a small, clean test tube.
- Add 3 mL of the chosen solvent (e.g., deionized water) in portions, shaking or vortexing the mixture after each addition.[\[11\]](#)
- Observe if the compound dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 parts solute to 100 parts solvent.
- Record the substance as soluble, partially soluble, or insoluble in the tested solvent.
- Repeat the procedure with other solvents, such as ethanol and diethyl ether, using a clean test tube for each test.

## Visualization of Experimental Workflow

The following diagram illustrates a key experimental workflow: the synthesis of **3,3-Diethoxypropanenitrile** as described in patent CN102295578A.[\[12\]](#) This process involves a

pressure reaction followed by an acetalization step.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,3-Diethoxypropanenitrile**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [store.astm.org](http://store.astm.org) [store.astm.org]
- 2. ASTM D4052 | Anton Paar Wiki [\[wiki.anton-paar.com\]](http://wiki.anton-paar.com)

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3,3-Diethoxypropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144306#physical-properties-of-3-3-diethoxypropanenitrile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)